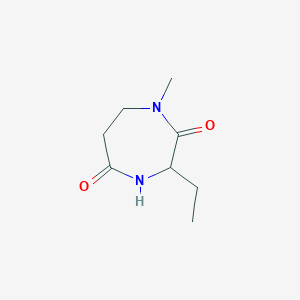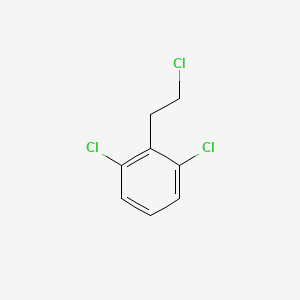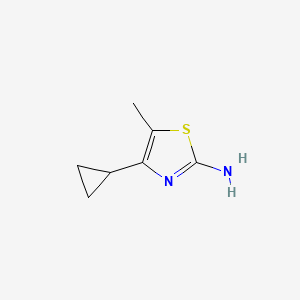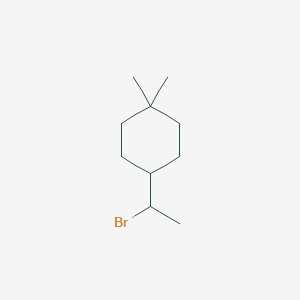
4-(1-Bromoethyl)-1,1-dimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Bromoethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromoethyl group and two methyl groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane. This can be achieved through the reaction of 1,1-dimethylcyclohexane with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to generate bromine radicals that subsequently react with the cyclohexane derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide as reagents remains consistent, but the process is scaled up to accommodate larger quantities of reactants and products.
化学反应分析
Types of Reactions
4-(1-Bromoethyl)-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and elimination reactions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Elimination: Sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols or ethers depending on the nucleophile used.
Elimination: Formation of alkenes such as 1,1-dimethylcyclohexene.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
科学研究应用
4-(1-Bromoethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(1-Bromoethyl)-1,1-dimethylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes deprotonation to form a double bond, following the E2 elimination mechanism .
相似化合物的比较
Similar Compounds
4-Bromo-1,1-dimethylcyclohexane: Lacks the ethyl group, making it less sterically hindered.
4-(1-Chloroethyl)-1,1-dimethylcyclohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
4-(1-Iodoethyl)-1,1-dimethylcyclohexane: Contains an iodine atom, which is a better leaving group compared to bromine.
Uniqueness
4-(1-Bromoethyl)-1,1-dimethylcyclohexane is unique due to the presence of the bromoethyl group, which imparts distinct reactivity patterns compared to its chloro and iodo analogs. The steric hindrance and electronic effects of the bromoethyl group influence the compound’s behavior in chemical reactions, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
属性
IUPAC Name |
4-(1-bromoethyl)-1,1-dimethylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRPXYXVPGAIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
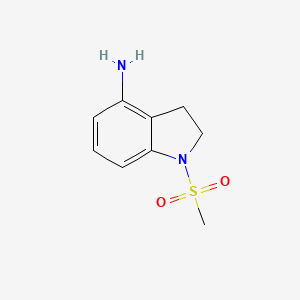
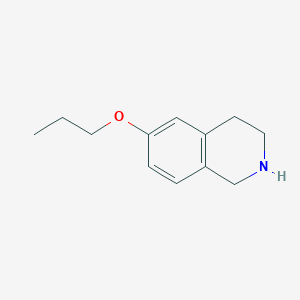
![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)
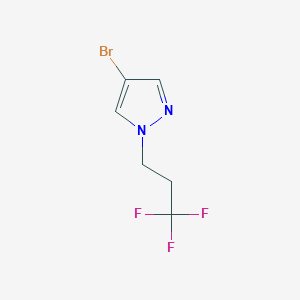

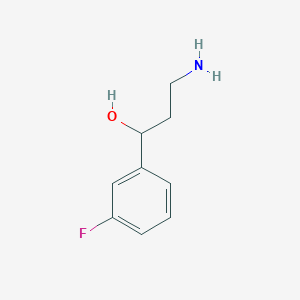

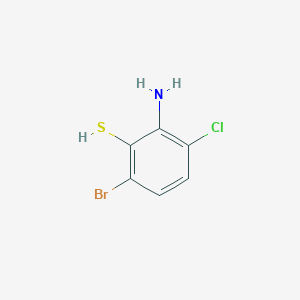

![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)
